
(3R,4R)-3-bromo-1,2,3,4-tetrahydrochrysen-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4R)-3-bromo-1,2,3,4-tetrahydrochrysen-4-ol is a chiral organic compound with a bromine atom and a hydroxyl group attached to a tetrahydrochrysen backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-3-bromo-1,2,3,4-tetrahydrochrysen-4-ol typically involves the bromination of a suitable precursor followed by a series of stereoselective reactions to introduce the desired chiral centers. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to achieve selective bromination. The reaction is often carried out in an inert solvent such as dichloromethane at low temperatures to ensure high selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(3R,4R)-3-bromo-1,2,3,4-tetrahydrochrysen-4-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of the corresponding hydrocarbon.
Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiolate (KSR) can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the bromine atom with an amine can result in the formation of an amino derivative.
Aplicaciones Científicas De Investigación
(3R,4R)-3-bromo-1,2,3,4-tetrahydrochrysen-4-ol has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.
Biology: The compound can be used in studies of enzyme-substrate interactions and as a probe for investigating biological pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (3R,4R)-3-bromo-1,2,3,4-tetrahydrochrysen-4-ol involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
(3R,4R)-3-chloro-1,2,3,4-tetrahydrochrysen-4-ol: Similar structure but with a chlorine atom instead of bromine.
(3R,4R)-3-iodo-1,2,3,4-tetrahydrochrysen-4-ol: Similar structure but with an iodine atom instead of bromine.
(3R,4R)-3-fluoro-1,2,3,4-tetrahydrochrysen-4-ol: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The uniqueness of (3R,4R)-3-bromo-1,2,3,4-tetrahydrochrysen-4-ol lies in its specific stereochemistry and the presence of the bromine atom, which imparts distinct chemical and physical properties compared to its analogs
Propiedades
Número CAS |
80056-91-3 |
|---|---|
Fórmula molecular |
C18H15BrO |
Peso molecular |
327.2 g/mol |
Nombre IUPAC |
(3R,4R)-3-bromo-1,2,3,4-tetrahydrochrysen-4-ol |
InChI |
InChI=1S/C18H15BrO/c19-16-10-7-12-6-8-14-13-4-2-1-3-11(13)5-9-15(14)17(12)18(16)20/h1-6,8-9,16,18,20H,7,10H2/t16-,18+/m1/s1 |
Clave InChI |
VZFRPVWDMXOWNC-AEFFLSMTSA-N |
SMILES isomérico |
C1CC2=C([C@H]([C@@H]1Br)O)C3=C(C=C2)C4=CC=CC=C4C=C3 |
SMILES canónico |
C1CC2=C(C(C1Br)O)C3=C(C=C2)C4=CC=CC=C4C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Ethenyl-2-methylbicyclo[2.2.1]hept-2-ene](/img/structure/B14433682.png)
![2-Hydroxy-4-methoxy-7-oxabicyclo[4.1.0]hept-3-en-5-one](/img/structure/B14433690.png)
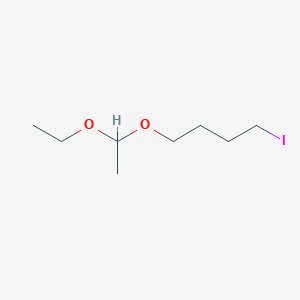
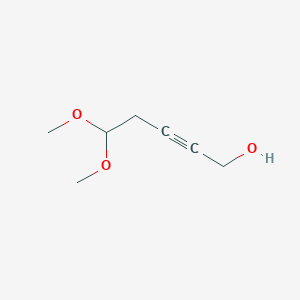
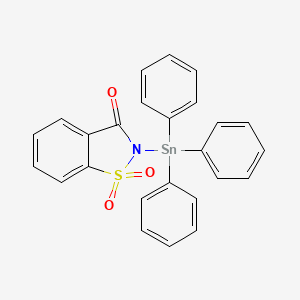


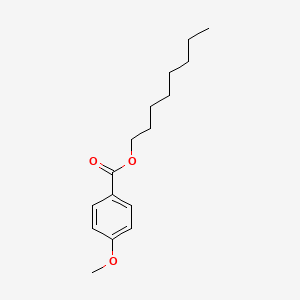
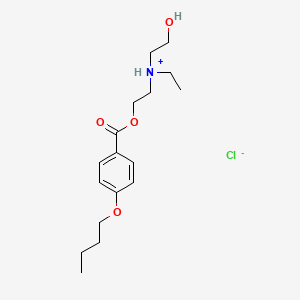

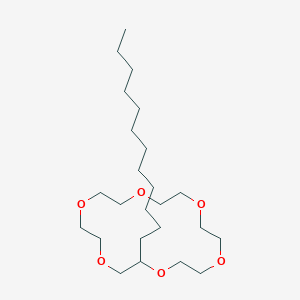
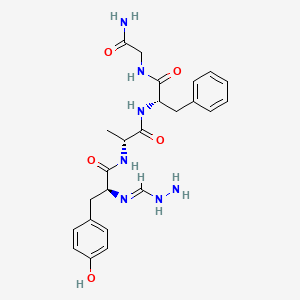
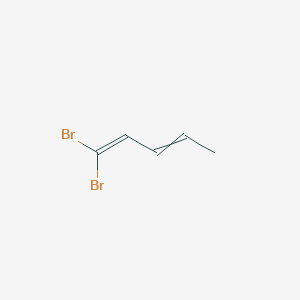
![Methyl bicyclo[2.2.0]hexane-1-carboxylate](/img/structure/B14433758.png)
